molecular formula C23H30BrN3O B1449829 1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 2160555-51-9

1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

Cat. No. B1449829
CAS RN: 2160555-51-9
M. Wt: 444.4 g/mol
InChI Key: JKYXWDCDKGVNGP-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide (hereafter referred to as 5-BPICA) is a synthetic molecule belonging to the class of indazole-3-carboxamides. It has been the subject of numerous scientific studies due to its potential applications in a variety of fields.

Scientific Research Applications

Indazole Derivatives: Therapeutic Potential

Indazoles are noteworthy for their pharmacological significance, forming the backbone of many compounds with potential therapeutic value. These derivatives have demonstrated promising anticancer and anti-inflammatory activities, along with applications in disorders involving protein kinases and neurodegeneration. The diversity of biological activities observed in indazole derivatives underscores their potential in the development of novel therapeutic agents, highlighting the ongoing interest in exploring these compounds for new drug development (Denya, Malan, & Joubert, 2018).

Triazole Derivatives: Broad Biological Activities

Triazole compounds, especially 1,2,4-triazole derivatives, have been extensively studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are integral to a myriad of scientific applications ranging from medicinal chemistry to agriculture. The synthesis and development of triazole derivatives continue to be a fruitful area of research due to their significant biological activities and potential in addressing various human and agricultural health concerns (Ohloblina, 2022).

Eco-friendly Synthesis and Applications

Recent advancements in the synthesis of triazole compounds using eco-friendly procedures highlight the shift towards sustainable chemical practices. These methodologies offer advantages such as shorter reaction times, higher yields, and the use of non-toxic, environmentally friendly catalysts. Such eco-friendly approaches are not only beneficial for the synthesis of triazoles but also support their application in the industrial synthesis of drugs and other areas, underscoring the importance of sustainable practices in chemical research (de Souza et al., 2019).

properties

IUPAC Name

N-(1-adamantyl)-1-(5-bromopentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYXWDCDKGVNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342101
Record name N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2160555-51-9
Record name 5-Bromo apinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO APINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37ZM2K3RZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
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1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
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1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
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1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
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1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
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1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

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